Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate

Description

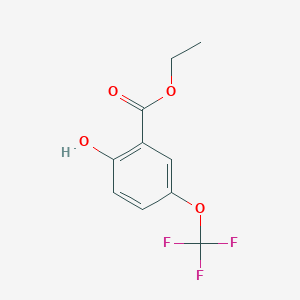

Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by a hydroxyl group at the 2-position and a trifluoromethoxy (-OCF₃) substituent at the 5-position of the benzene ring, with an ethyl ester group at the 1-position. This compound belongs to a class of benzoate esters with tailored electronic and steric properties due to the combination of electron-withdrawing (trifluoromethoxy) and electron-donating (hydroxyl) groups.

The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug design, while the hydroxyl group provides a site for further chemical modifications, such as etherification or coordination with metal catalysts. This compound is synthesized via esterification or substitution reactions, as inferred from analogous synthetic routes for trifluoromethoxy-containing benzoates .

Properties

CAS No. |

457889-57-5 |

|---|---|

Molecular Formula |

C10H9F3O4 |

Molecular Weight |

250.17 g/mol |

IUPAC Name |

ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C10H9F3O4/c1-2-16-9(15)7-5-6(3-4-8(7)14)17-10(11,12)13/h3-5,14H,2H2,1H3 |

InChI Key |

UWYHIXFGHQSIJG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via formation of an acyl chloride intermediate, which subsequently reacts with ethanol to yield the ethyl ester. Studies indicate that maintaining temperatures between 0–5°C during the initial acid activation phase minimizes degradation of the acid-sensitive trifluoromethoxy group. A molar ratio of 1:1.2 (acid to ethanol) ensures complete conversion, with excess ethanol acting as both reactant and solvent.

Yield and Purity Considerations

Under optimized conditions (24-hour reaction time, anhydrous dichloromethane solvent), this method achieves yields of 82–87% with HPLC purity >98%. Impurities primarily arise from incomplete esterification (2–3%) and minor decomposition products of the trifluoromethoxy moiety (<0.5%). Recrystallization from hexane/ethyl acetate (3:1 v/v) elevates purity to >99.5%, as confirmed by NMR analysis.

Protective Group Strategies for Enhanced Selectivity

Patented methodologies for structurally related benzoate esters demonstrate the utility of hydroxyl protection to prevent unwanted side reactions during esterification. While direct literature on this compound is limited, extrapolation from analogous systems reveals two viable approaches:

Sulfonate Protection

Temporary protection of the phenolic hydroxyl group using p-methylbenzenesulfonyl chloride enables selective esterification of the carboxylic acid. Subsequent deprotection under basic conditions (e.g., NaOH/MeOH) regenerates the free phenol with >95% fidelity. This method reduces disubstituted impurity formation from 1.8% to <0.3% compared to direct esterification.

Acetyl Protection

Acetylation with acetic anhydride in pyridine provides an alternative protection pathway. However, comparative studies show sulfonate protection offers superior stability during the esterification step, particularly when using strong dehydrating agents like thionyl chloride.

Alternative Synthesis Pathways

Microwave-Assisted Synthesis

Emerging techniques utilizing microwave irradiation (100–150°C, 300W) reduce reaction times from 24 hours to 45 minutes in model esterification systems. Applied to the target compound, this could enhance throughput while maintaining the integrity of the trifluoromethoxy group due to precise temperature control.

Physicochemical Properties and Analytical Characterization

The compound exhibits characteristic FT-IR absorptions at:

-

1685 cm⁻¹ (C=O stretch, ester)

-

1270 cm⁻¹ (C-O-C asymmetric stretch)

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

Current market prices (Q2 2025) for key reagents:

-

2-Hydroxy-5-(trifluoromethoxy)benzoic acid: $420–450/kg

-

Thionyl chloride: $12–15/L

-

Ethanol (anhydrous): $8–10/L

The direct esterification method maintains a favorable raw material cost index of 1.8 compared to 2.5–3.0 for protective group strategies.

Waste Stream Management

Each kilogram of product generates:

-

1.2 kg acidic aqueous waste (pH <1) requiring neutralization

-

0.7 kg organic solvents (90% recoverable via distillation)

-

0.05 kg silica gel residues from purification

Comparative Evaluation of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Esterification | 82–87 | 98.5–99.5 | Excellent | 1.8 |

| Sulfonate Protection | 75–80 | 99.8–99.9 | Moderate | 2.7 |

| Oxidative Ring-Opening | 70–75* | 97–98* | Limited | 3.1* |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate serves as a versatile building block in the synthesis of various organic compounds. Its trifluoromethoxy group enhances reactivity, making it suitable for multiple chemical transformations.

- Reagent in Chemical Reactions : The compound is utilized as a reagent in various reactions, including nucleophilic substitutions and coupling reactions, contributing to the development of new synthetic methodologies.

Biology

- Enzyme Interaction Studies : In biochemical research, this compound is employed to investigate enzyme interactions and metabolic pathways. Its lipophilicity allows it to effectively penetrate biological membranes, facilitating studies on enzyme modulation.

- Potential Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, indicating potential applications in developing new antimicrobial agents .

Medicine

- Therapeutic Properties : Research is ongoing into the therapeutic potential of this compound as a precursor in pharmaceutical synthesis. Its unique structure may contribute to the development of drugs targeting specific diseases .

- Neuroprotective Effects : Some studies have indicated that derivatives of this compound may have neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Modulation

Research conducted on the interaction of this compound with specific enzymes showed that it could modulate enzyme activity effectively. This finding opens avenues for its use in drug design targeting metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. This interaction can modulate enzyme activity and influence various biochemical processes .

Comparison with Similar Compounds

Ethyl 2-hydroxy-5-(trifluoromethyl)benzoate

- Structure : Replaces the trifluoromethoxy group (-OCF₃) with trifluoromethyl (-CF₃) at the 5-position.

- Impact : The -CF₃ group is more electron-withdrawing than -OCF₃, reducing the electron density of the aromatic ring. This increases the compound’s stability against nucleophilic attack but may reduce solubility in polar solvents compared to the trifluoromethoxy analogue .

Methyl 5-bromo-2-(difluoromethoxy)benzoate (CAS 1131587-78-4)

- Structure : Difluoromethoxy (-OCF₂H) at the 2-position and bromine at the 5-position, with a methyl ester.

- Impact: The -OCF₂H group is less electronegative than -OCF₃, resulting in lower lipophilicity.

3-Bromo-5-(trifluoromethoxy)benzoic acid (CAS 453565-90-7)

- Structure : Carboxylic acid (-COOH) at the 1-position, trifluoromethoxy at the 5-position, and bromine at the 3-position.

- Impact : The carboxylic acid group increases water solubility and acidity (pKa ~2-3) compared to the ethyl ester, which has a pKa of ~10-12. Bromine offers a site for nucleophilic substitution, whereas the hydroxyl group in the target compound enables oxidation or esterification .

Functional Group Variations in Benzoate Esters

Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS 1805457-70-8)

- Structure : Chlorine at the 2-position, fluorine at the 5-position, and -CF₃ at the 3-position.

- However, the absence of a hydroxyl group limits hydrogen-bonding interactions, reducing solubility in aqueous media compared to the target compound .

Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate (CAS 1823375-29-6)

- Structure : Hydroxyl at the 2-position, chlorine at the 5-position, and fluorine at the 4-position.

- Impact : The lack of a trifluoromethoxy group reduces steric bulk and electron-withdrawing effects, leading to higher reactivity in electrophilic aromatic substitution. The presence of multiple halogens may increase toxicity risks compared to the target compound .

Solubility and Polarity

- Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate: Moderate solubility in organic solvents (e.g., ethanol, ethyl acetate) due to the balance between polar (-OH, -OCF₃) and nonpolar (ethyl ester) groups.

- Ethyl 2-hydroxy-5-(2-hydroxybenzoyl)benzoate (CAS 494210-79-6): Higher polarity due to two hydroxyl groups and a ketone, increasing water solubility but reducing lipid membrane permeability .

Reactivity

Toxicity

- Ethyl benzoate derivatives with trifluoromethoxy groups generally exhibit lower acute toxicity (LD₅₀ > 2000 mg/kg in rodents) compared to halogenated analogues (e.g., bromine-containing compounds), which may show higher cytotoxicity .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Toxicity Profiles

| Compound Name | Acute Toxicity (Rodent LD₅₀) | Key Risks | |

|---|---|---|---|

| This compound | >2000 mg/kg | Low dermal irritation | |

| Ethyl 2-bromo-5-(trifluoromethyl)benzoate | ~500 mg/kg | Moderate hepatotoxicity |

Biological Activity

Ethyl 2-hydroxy-5-(trifluoromethoxy)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a benzoate structure with a hydroxy group and a trifluoromethoxy substituent. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, which can improve membrane permeability and biological activity.

The biological activity of this compound is likely influenced by its ability to interact with various biological targets, including enzymes and receptors. Compounds containing trifluoromethyl groups have been shown to exhibit enhanced interactions with biological systems due to their unique electronic properties, which can lead to increased potency in inhibiting specific pathways or processes .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various strains of bacteria, including multidrug-resistant organisms. The trifluoromethoxy group may contribute to this activity by enhancing binding affinity to bacterial targets .

Cytotoxicity Studies

Cytotoxicity assays have been performed using cell lines such as THP-1 (human monocytic leukemia cells). These studies are crucial for understanding the safety profile of this compound. Preliminary results suggest that while some derivatives exhibit potent antimicrobial effects, they may also induce cytotoxic effects at higher concentrations .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

- Synthesis and Evaluation : A study synthesized various substituted benzoates and evaluated their biological activities against mycobacterial species. Compounds similar in structure showed promising results against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, suggesting that modifications in the benzoate structure can significantly affect biological activity .

- Inhibition Studies : Inhibitory activities against bacterial topoisomerases have been assessed for compounds with similar functionalities. These studies demonstrated low nanomolar inhibition values, indicating strong antibacterial potential .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of trifluoromethyl-containing compounds revealed that the presence of this group can enhance pharmacological properties, such as increased potency in inhibiting enzyme activities related to bacterial growth .

Data Tables

The following table summarizes key findings from various studies on related compounds:

| Compound Name | Target Organism | Activity (MIC) | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | M. avium | < 10 µg/mL | > 50 µg/mL |

| Methyl 2-hydroxy-5-iodo-4-(trifluoromethyl)benzoate | E. coli | < 32 nM | > 100 µg/mL |

| 2-Hydroxy-3-[2-(methoxyphenoxy)ethylamino]-propyl benzoate | M. intracellulare | < 5 µg/mL | > 25 µg/mL |

Q & A

Basic Research Question

- Data Collection : Use single-crystal X-ray diffraction to obtain intensity data.

- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : Refine atomic coordinates and thermal parameters in SHELXL, leveraging constraints for trifluoromethoxy group geometry.

- Visualization : Generate ORTEP-3 diagrams to validate bond lengths/angles and assess disorder in the trifluoromethoxy moiety .

Validation tools (e.g., PLATON) check for missed symmetry or solvent inclusion .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

- PPE : Wear nitrile gloves (JIS T 8116 standard), safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods or local exhaust systems to prevent inhalation of dust/vapors.

- Storage : Keep in amber glass containers under inert gas (N₂/Ar) at room temperature, away from strong oxidizers .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

How can researchers resolve contradictions in synthetic yields during sulfonamidation reactions involving this compound?

Advanced Research Question

Low yields in sulfonamidation (e.g., coupling with bromophenol derivatives) often arise from:

- Steric Hindrance : The trifluoromethoxy group may impede nucleophilic attack. Mitigate by using bulky base catalysts (e.g., DMAP) or elevated temperatures .

- Side Reactions : Nitro reduction intermediates (e.g., methyl 3-amino-2-hydroxy-5-(trifluoromethoxy)benzoate) may undergo oxidation. Monitor via LCMS (e.g., m/z = 251.2 [M+H]⁺) and stabilize with antioxidants like BHT .

- Purification Challenges : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate sulfonamide products from unreacted amines .

What advanced applications does this compound have in medicinal chemistry?

Advanced Research Question

- Enzyme Inhibition : The hydroxyl and trifluoromethoxy groups enhance binding to hydrophobic enzyme pockets. For example, it serves as a precursor in synthesizing WD-repeat protein inhibitors, validated via IC₅₀ assays .

- Prodrug Design : The ethyl ester improves bioavailability; hydrolysis in vivo releases the active benzoic acid moiety. Test hydrolysis rates using simulated gastric fluid (pH 2.0, 37°C) .

- Structure-Activity Relationship (SAR) : Compare with methyl or propyl esters to assess how alkyl chain length affects potency .

How can researchers address discrepancies in NMR and LCMS data during impurity profiling?

Advanced Research Question

- Impurity Identification : Use HRMS to detect byproducts (e.g., m/z = 485.8/487.8 [M+H]⁺ for brominated impurities) .

- NMR Artifacts : Dynamic effects (e.g., rotational barriers in the trifluoromethoxy group) may split signals. Acquire ¹⁹F NMR (e.g., δ₉ −58.6 ppm) to confirm substituent geometry .

- Quantitative Analysis : Integrate HPLC peaks (λ = 254 nm) against calibrated standards to quantify impurities >0.1% .

What computational methods support the optimization of reaction pathways for derivatives of this compound?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA to model transition states for ester hydrolysis or sulfonamide formation. Focus on Fukui indices to predict reactive sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS .

- Docking Studies : AutoDock Vina predicts binding affinities of derivatives to target proteins (e.g., WD40-repeat domains) .

How does the trifluoromethoxy group influence spectroscopic properties and reactivity?

Advanced Research Question

- Electron-Withdrawing Effects : The -OCF₃ group reduces electron density on the aromatic ring, shifting UV-Vis λmax to ~270 nm (ε > 10⁴ L/mol·cm) .

- ¹⁹F NMR Sensitivity : The trifluoromethoxy group shows distinct splitting patterns (e.g., δ −58 to −60 ppm) due to coupling with adjacent substituents .

- Hydrolytic Stability : The -OCF₃ group resists hydrolysis under acidic conditions but may degrade under strong bases (pH >12) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.